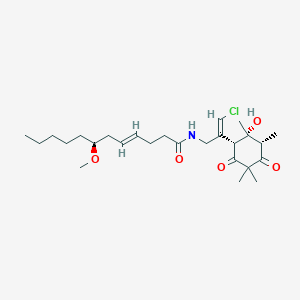
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Overview
Description
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid is an intermediate in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites. This pathway is responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This compound plays a pivotal role in the conversion of shikimic acid to 5-enolpyruvylshikimate-3-phosphate, which is further converted into chorismate, a precursor for various essential biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid is synthesized through the phosphorylation of shikimic acid. The reaction involves the enzyme shikimate kinase, which catalyzes the transfer of a phosphate group from ATP to the 3-hydroxyl group of shikimic acid, forming shikimic acid-3-phosphate .
Industrial Production Methods: Industrial production of shikimic acid-3-phosphate typically involves microbial fermentation processes. Genetically engineered strains of Escherichia coli or other microorganisms are used to overproduce shikimic acid, which is then phosphorylated to form shikimic acid-3-phosphate .
Chemical Reactions Analysis
Types of Reactions: 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid undergoes several types of reactions, including:
Phosphorylation: Conversion of shikimic acid to shikimic acid-3-phosphate by shikimate kinase.
Condensation: Formation of 5-enolpyruvylshikimate-3-phosphate from shikimic acid-3-phosphate and phosphoenolpyruvate, catalyzed by EPSP synthase.
Common Reagents and Conditions:
ATP: Used as a phosphate donor in the phosphorylation reaction.
Phosphoenolpyruvate: Reacts with shikimic acid-3-phosphate to form 5-enolpyruvylshikimate-3-phosphate.
Major Products:
5-Enolpyruvylshikimate-3-phosphate: Formed from the condensation reaction with phosphoenolpyruvate.
Scientific Research Applications
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid exerts its effects through its role in the shikimate pathway. It is converted to 5-enolpyruvylshikimate-3-phosphate by EPSP synthase, which is then transformed into chorismate. Chorismate serves as a precursor for the biosynthesis of aromatic amino acids and other essential biomolecules . The pathway involves several enzymes, including shikimate kinase and EPSP synthase .
Comparison with Similar Compounds
Shikimic Acid: The precursor to shikimic acid-3-phosphate, involved in the same metabolic pathway.
5-Enolpyruvylshikimate-3-phosphate: The product formed from shikimic acid-3-phosphate, further converted to chorismate.
Chorismate: The final product of the shikimate pathway, serving as a precursor for various aromatic compounds.
Uniqueness: 4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid is unique due to its specific role in the shikimate pathway, acting as a crucial intermediate in the biosynthesis of essential aromatic amino acids and secondary metabolites .
Properties
IUPAC Name |
4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSKGCWNAKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274296 | |
| Record name | shikimic acid-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114489-69-9 | |
| Record name | shikimic acid-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)




![Phenol, 4-[(1E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-, 1-(dihydrogen phosphate)](/img/structure/B1218124.png)




